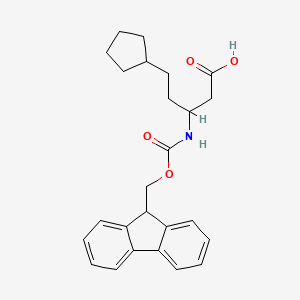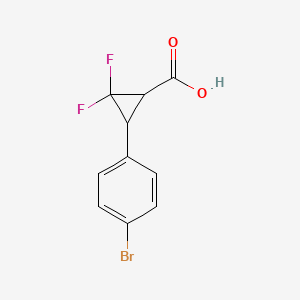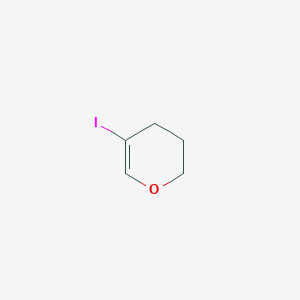
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドは、ベンズアルデヒド類に属する有機化合物です。メトキシ基、ピラゾール環、エトキシ結合を特徴とし、さまざまな化学反応や用途において汎用性の高い分子となっています。
製法
合成経路と反応条件
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドの合成は、通常、適切な塩基と溶媒の存在下で、4-メトキシベンズアルデヒドと4-メチル-1H-ピラゾールを反応させることで行われます。反応条件には、以下のようなものがあります。
塩基: 炭酸カリウムまたは水素化ナトリウム
溶媒: ジメチルホルムアミド (DMF) またはテトラヒドロフラン (THF)
温度: 室温から還流条件
反応は、ピラゾール環がエトキシ結合を介してベンズアルデヒド部分に結合する求核置換反応によって進行します。
工業的製法
本化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模な規模で行われます。プロセスは収率と純度を最適化するために設計されており、多くの場合、連続フロー反応器や自動化システムが用いられ、品質と効率の一貫性を確保しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety via the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドは、以下のようなさまざまな化学反応を起こすことができます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、対応するカルボン酸に変換されます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて、対応するアルコールに還元されます。
置換: ハロゲン化またはニトロ化反応により、ベンズアルデヒド環にさらに官能基を導入することができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 塩化鉄(III)などの触媒の存在下で、臭素または塩素を用いたハロゲン化。
生成される主な生成物
酸化: 4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)安息香酸
還元: 4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンジルアルコール
置換: 元の化合物のハロゲン化またはニトロ化誘導体
科学研究における用途
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成、特に複素環化合物の開発におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています。
医学: 特に特定の酵素や受容体を標的とした薬物開発における潜在的なリード化合物として研究されています。
工業: ポリマーや電子機器用の先端材料など、特殊化学品や材料の製造に利用されています。
科学的研究の応用
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピラゾール環は、さまざまな生物学的標的と相互作用することが知られており、それらの活性を阻害または調節することがあります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物
- 4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)安息香酸
- 4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンジルアルコール
- 4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアミド
独自性
4-メトキシ-3-(2-(4-メチル-1H-ピラゾール-1-イル)エトキシ)ベンズアルデヒドは、その官能基の特定の組み合わせにより、独特の化学反応性と生物活性を示すため、ユニークな化合物です。ピラゾール環とメトキシ基の存在は、有機合成における汎用性の高い中間体としての可能性を高め、さまざまな科学分野への応用範囲を広げています。
類似化合物との比較
Similar Compounds
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzamide
Uniqueness
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
4-methoxy-3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-11-8-15-16(9-11)5-6-19-14-7-12(10-17)3-4-13(14)18-2/h3-4,7-10H,5-6H2,1-2H3 |
InChIキー |
GGVOPLDFOZKYBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CCOC2=C(C=CC(=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
